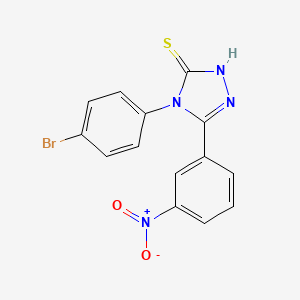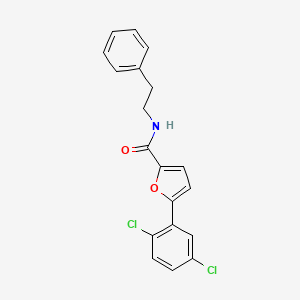![molecular formula C20H22N2O5 B3523123 5-[3-Methoxy-4-[(2-phenylacetyl)amino]anilino]-5-oxopentanoic acid](/img/structure/B3523123.png)
5-[3-Methoxy-4-[(2-phenylacetyl)amino]anilino]-5-oxopentanoic acid
Vue d'ensemble
Description
5-[3-Methoxy-4-[(2-phenylacetyl)amino]anilino]-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a phenylacetyl group, and an anilino group, all connected to a pentanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Methoxy-4-[(2-phenylacetyl)amino]anilino]-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Methoxy Aniline Intermediate: This step involves the reaction of 3-methoxyaniline with 2-phenylacetyl chloride in the presence of a base such as triethylamine to form the intermediate 3-methoxy-4-(2-phenylacetyl)aniline.
Coupling with Pentanoic Acid Derivative: The intermediate is then coupled with a pentanoic acid derivative, such as 5-bromopentanoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-Methoxy-4-[(2-phenylacetyl)amino]anilino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pentanoic acid backbone can be reduced to form an alcohol.
Substitution: The phenylacetyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of 5-[3-Hydroxy-4-[(2-phenylacetyl)amino]anilino]-5-oxopentanoic acid.
Reduction: Formation of 5-[3-Methoxy-4-[(2-phenylacetyl)amino]anilino]-5-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-[3-Methoxy-4-[(2-phenylacetyl)amino]anilino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[3-Methoxy-4-[(2-phenylacetyl)amino]anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[3-Methoxy-4-[(2-acetyl)amino]anilino]-5-oxopentanoic acid: Similar structure but with an acetyl group instead of a phenylacetyl group.
5-[3-Methoxy-4-[(2-benzoyl)amino]anilino]-5-oxopentanoic acid: Similar structure but with a benzoyl group instead of a phenylacetyl group.
Uniqueness
The presence of the phenylacetyl group in 5-[3-Methoxy-4-[(2-phenylacetyl)amino]anilino]-5-oxopentanoic acid imparts unique chemical and biological properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
5-[3-methoxy-4-[(2-phenylacetyl)amino]anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-27-17-13-15(21-18(23)8-5-9-20(25)26)10-11-16(17)22-19(24)12-14-6-3-2-4-7-14/h2-4,6-7,10-11,13H,5,8-9,12H2,1H3,(H,21,23)(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBUFWYKHWAGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCCC(=O)O)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3523055.png)
![diethyl 4,4'-[2,5-pyridinediylbis(carbonylimino)]dibenzoate](/img/structure/B3523062.png)
![4-methyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]benzamide](/img/structure/B3523071.png)
![5-bromo-2-methoxy-N-[(4-propan-2-yloxyphenyl)methyl]benzamide](/img/structure/B3523092.png)
![methyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3523100.png)
![2-(2,4-dichlorophenoxy)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]acetamide](/img/structure/B3523105.png)


![N-(2,4-difluorophenyl)-2-[3-(2-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide](/img/structure/B3523127.png)
![2-fluoro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3523131.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3523139.png)
![METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B3523140.png)
